molecular formula C17H15ClFN3O2 B2834459 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide CAS No. 2034532-02-8

2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide

Cat. No.: B2834459
CAS No.: 2034532-02-8
M. Wt: 347.77
InChI Key: APWDQLZKCPVSGO-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrrolo[2,3-c]pyridine scaffold substituted with a methyl group at the 1-position and a keto group at the 7-position. The benzamide moiety is substituted with chlorine and fluorine at the 2- and 4-positions, respectively, and linked via an ethyl chain to the heterocyclic core.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c1-21-7-4-11-5-8-22(17(24)15(11)21)9-6-20-16(23)13-3-2-12(19)10-14(13)18/h2-5,7-8,10H,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWDQLZKCPVSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide typically involves multi-step organic synthesis:

  • Starting Materials: : The process begins with commercially available starting materials, such as chlorofluorobenzene derivatives and pyrrolopyridine precursors.

  • Step-by-Step Synthesis
    • Nucleophilic Substitution: : Introducing the chloro and fluoro groups onto a benzene ring using halogenating agents like phosphorus pentachloride (PCl5) and potassium fluoride (KF).

    • Amide Formation: : Coupling the substituted benzene ring with an appropriate amine derivative to form the benzamide moiety.

    • Linking with Pyrrolopyridine: : This step involves condensation reactions to attach the pyrrolopyridine unit, often under acidic or basic conditions, depending on the reactivity of the intermediates.

Industrial Production Methods

The industrial scale-up of this compound requires efficient optimization of reaction conditions to enhance yield and purity. Common practices include:

  • Catalysis: : Utilizing catalysts to lower activation energy and increase reaction rates.

  • Solvent Selection: : Choosing appropriate solvents to ensure solubility and stability of intermediates.

  • Purification Techniques: : Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide undergoes various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: : Reducing certain moieties under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

  • Substitution: : Halogen atoms can be replaced via nucleophilic substitution reactions with nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, chromium trioxide (CrO3).

  • Reducing Agents: : Sodium borohydride (NaBH4), hydrogen gas (H2).

  • Substitution Reagents: : Alkoxides, amines.

Major Products Formed

  • Oxidation Products: : Carboxylic acids, aldehydes.

  • Reduction Products: : Alcohols, amines.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as a precursor for the synthesis of more complex molecules in organic chemistry.

Biology

  • Biochemical Probes: : Investigated for its ability to interact with specific enzymes or receptors, aiding in the study of biological pathways.

Medicine

  • Drug Discovery: : Explored for potential therapeutic effects due to its unique molecular structure.

Industry

  • Material Science: : Utilized in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action is often investigated in the context of its ability to bind to specific molecular targets such as enzymes or receptors. This binding can lead to the modulation of biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (Journal of Chemical and Pharmaceutical Research, 2014) describes the synthesis of 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines , which shares some structural motifs with the target compound but differs critically in the heterocyclic core and substitution patterns.

Functional Implications:

Heterocyclic Core : The pyrrolo[2,3-c]pyridine in the target compound is less common in medicinal chemistry compared to pyrazolo[3,4-b]pyridines. Pyrrolopyridines often exhibit enhanced metabolic stability due to reduced susceptibility to cytochrome P450 oxidation.

Substituent Effects : The 2-chloro-4-fluoro substitution on the benzamide may enhance lipophilicity and membrane permeability compared to the 4-chlorophenyl group in the pyrazolo analog. Fluorine’s electron-withdrawing nature could also influence binding affinity.

Research Findings and Limitations

  • Activity Data: No direct pharmacological data for the target compound are available in the provided evidence. By contrast, pyrazolo[3,4-b]pyridines from the cited study are reported to exhibit moderate kinase inhibitory activity.
  • Synthetic Challenges : The ethyl-linked benzamide in the target compound likely requires multi-step synthesis involving alkylation and amidation, whereas the pyrazolo analogs employ simpler one-pot alkylation.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-chloro-4-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide, and how do they influence its reactivity?

  • Methodological Answer : The compound features a pyrrolo-pyridine core with a 7-oxo group and a benzamide substituent. The chloro-fluoro substitution on the benzamide ring enhances electrophilic reactivity, while the methyl group on the pyrrolo-pyridine nitrogen modulates steric hindrance. Structural analogs (e.g., 7-oxo-pyrrolo[2,3-d]pyrimidines) show that such substitutions impact hydrogen bonding and π-π stacking in biological systems .
  • Analytical Tools : Use X-ray crystallography (as in ) and NMR spectroscopy (1H/13C) to confirm regiochemistry and substituent effects.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves coupling a pyrrolo-pyridine intermediate with a substituted benzamide. Key steps include:

  • Step 1 : Formation of the pyrrolo-pyridine core via cyclization under controlled pH (e.g., using anhydrous K2CO3 in DMF) .
  • Step 2 : Amide coupling using EDCI/HOBt or similar reagents to minimize side reactions .
    • Optimization : Monitor reaction progress via TLC and HPLC . Adjust solvent polarity (e.g., dichloromethane vs. DMF) to enhance selectivity .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
  • Stability : Conduct accelerated degradation studies under varied pH (e.g., pH 1–9) and thermal conditions (25–60°C) .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., similar to pyrrolo-pyrimidine derivatives in ).
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability .
    • Validation : Compare predicted binding affinities with experimental IC50 values from kinase inhibition assays .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Methodological Answer :

  • NMR Contradictions : Assign signals using isotopic labeling (e.g., 15N/13C-enriched intermediates) and heteronuclear experiments (HMBC) .
  • MS Anomalies : Investigate in-source fragmentation using collision-induced dissociation (CID) and compare with synthetic analogs .
    • Case Study : A 7-oxo-pyrrolo[2,3-d]pyrimidine analog showed unexpected [M+Na]+ adducts in HRMS, resolved by adjusting ionization parameters .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

  • Methodological Answer :

  • Solubility Screening : Test in PEG-400, DMSO, and aqueous buffers (pH 4–8). Pyrrolo-pyridine derivatives often require co-solvents (e.g., 10% DMSO) for >1 mg/mL solubility .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability, as demonstrated for structurally related compounds .

Q. What mechanistic insights explain the compound’s selectivity in inhibiting specific enzymes?

  • Methodological Answer :

  • Enzyme Assays : Compare inhibition of related enzymes (e.g., PIM-1 vs. CDK2 kinases) using fluorescence polarization or radiometric assays .
  • SAR Analysis : Modify substituents (e.g., replacing chloro with bromo) and correlate changes with activity. For example, a 3-iodophenyl analog showed 10-fold higher potency in kinase inhibition .

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